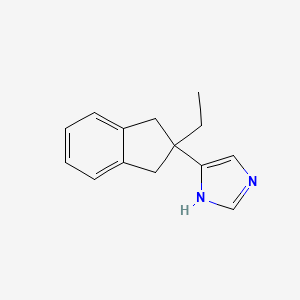

Atipamezol

Descripción general

Descripción

Atipamezol es un compuesto sintético que actúa como antagonista del receptor α2 adrenérgico. Se utiliza principalmente en medicina veterinaria para revertir los efectos sedantes y analgésicos de dexmedetomidina y medetomidina en perros .

Aplicaciones Científicas De Investigación

Atipamezol tiene una amplia gama de aplicaciones de investigación científica:

Medicina Veterinaria: Se utiliza principalmente para revertir los efectos sedantes y analgésicos de dexmedetomidina y medetomidina en perros.

Neurofarmacología: La investigación ha explorado su potencial como fármaco antiparkinsoniano debido a su capacidad para antagonizar los receptores α2 adrenérgicos.

Estudios Cardiovasculares: This compound se ha utilizado para estudiar los cambios cardiovasculares inducidos por los sedantes en animales.

Toxicología: Se ha investigado su papel en la reversión de los efectos tóxicos de ciertos compuestos en entornos veterinarios.

Mecanismo De Acción

Atipamezol ejerce sus efectos inhibiendo competitivamente los receptores α2 adrenérgicos. Al desplazar agonistas como dexmedetomidina y medetomidina de estos receptores, revierte sus efectos sedantes y analgésicos . Este mecanismo implica la rápida aparición de la acción, típicamente dentro de minutos, y una alta especificidad para los receptores α2 adrenérgicos, lo que minimiza los efectos secundarios .

Análisis Bioquímico

Biochemical Properties

Atipamezole is a competitive antagonist at α2-adrenergic receptors . It competes with dexmedetomidine, an α2-adrenergic receptor agonist . The structural similarity between atipamezole and dexmedetomidine allows atipamezole to compete for receptor binding sites .

Cellular Effects

Atipamezole’s primary cellular effect is the reversal of the sedative and analgesic effects of dexmedetomidine and medetomidine . It competes with these sedatives for α2-adrenergic receptors and displaces them . This displacement leads to the reversal of the sedative effects .

Molecular Mechanism

Atipamezole’s mechanism of action involves its interaction with α2-adrenergic receptors . By competing with dexmedetomidine and medetomidine for these receptors, atipamezole can displace these sedatives from the receptors, thereby reversing their effects .

Temporal Effects in Laboratory Settings

Atipamezole has a very quick onset, usually waking an animal up within 5 to 10 minutes . It undergoes heavy first-pass metabolism in the liver, which includes glucuronidation . The metabolites are mostly excreted in the urine .

Dosage Effects in Animal Models

The dosage effects of atipamezole in animal models vary. For example, in dogs, the atipamezole hydrochloride dose is five times that of the previous medetomidine hydrochloride dose or ten times that of the dexmedetomidine hydrochloride dose .

Metabolic Pathways

Atipamezole undergoes heavy first-pass metabolism in the liver, which includes glucuronidation . This metabolic process involves the addition of a glucuronic acid group to atipamezole, making it more water-soluble and easier to excrete .

Transport and Distribution

Atipamezole is distributed extensively to the tissues . At a particular time, concentrations in the brain reach two to three times the concentration in the plasma .

Métodos De Preparación

La síntesis de atipamezol implica varios pasos. Un método común comienza con la reacción de 1-tritil-1H-imidazol-4-carboxaldehído con orto-xileno en presencia de ácido acético para formar un intermedio. Este intermedio se trata luego con carbonato de potasio y exceso de yodoetano en acetona para producir un producto alquilado. El paso final implica la reducción de este producto utilizando paladio sobre carbono (Pd/C) como catalizador bajo presión de hidrógeno para producir this compound como su sal de clorhidrato . Este método es ventajoso debido a su simplicidad y la disponibilidad de precursores comerciales.

Análisis De Reacciones Químicas

Atipamezol sufre varias reacciones químicas, que incluyen:

Oxidación: This compound puede ser oxidado por enzimas del citocromo P450, particularmente en ratas.

Sustitución: Las reacciones de alquilación están involucradas en su síntesis, donde se utiliza yodoetano para introducir grupos etilo.

Los reactivos comunes utilizados en estas reacciones incluyen ácido acético, carbonato de potasio, yodoetano y catalizador Pd/C. Los principales productos formados son intermedios que eventualmente conducen al clorhidrato de this compound final.

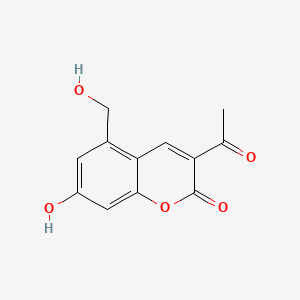

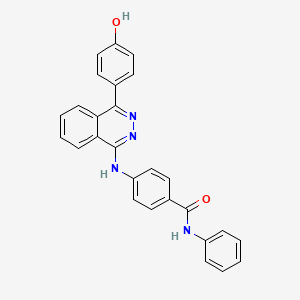

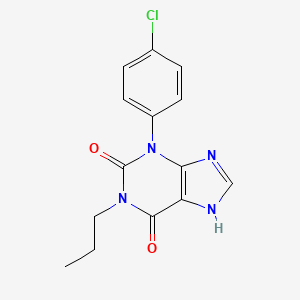

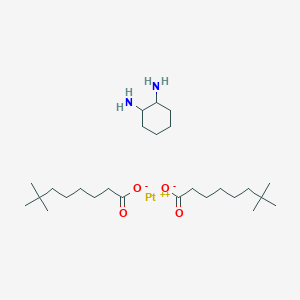

Comparación Con Compuestos Similares

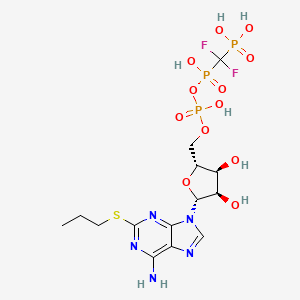

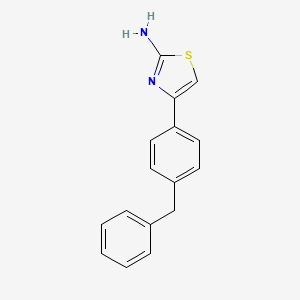

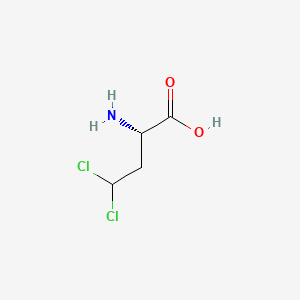

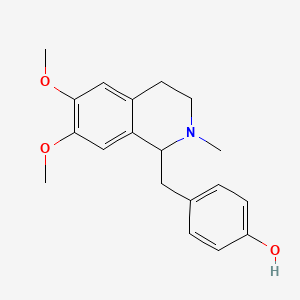

Atipamezol es único entre los antagonistas del receptor α2 adrenérgico debido a su alta especificidad y rápida aparición de la acción. Los compuestos similares incluyen:

This compound destaca por su acción específica y efectos secundarios mínimos, lo que lo convierte en una opción preferida en medicina veterinaria.

Propiedades

IUPAC Name |

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWPZIDYAHLZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049135 | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104054-27-5 | |

| Record name | Atipamezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atipamezole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atipamezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.